molecular formula C9H16O2 B1455926 2,2-Diethyl-3-methoxycyclobutan-1-one CAS No. 1394041-64-5

2,2-Diethyl-3-methoxycyclobutan-1-one

Cat. No.: B1455926
CAS No.: 1394041-64-5
M. Wt: 156.22 g/mol
InChI Key: ZKVKBFLJQRIBKD-UHFFFAOYSA-N
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Description

2,2-Diethyl-3-methoxycyclobutan-1-one is an organic compound with the molecular formula C9H16O2 It is a cyclobutanone derivative, characterized by the presence of two ethyl groups and a methoxy group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-3-methoxycyclobutan-1-one can be achieved through several methods. One common approach involves the [2 + 2] cycloaddition reaction, which is widely used for synthesizing cyclobutane derivatives . This method typically involves the reaction of an alkene with a ketene or a similar reactive intermediate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve high-throughput mechanochemistry, which allows for the simultaneous processing of multiple samples . This method enhances the efficiency and scalability of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethyl-3-methoxycyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2-Diethyl-3-methoxycyclobutan-1-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Diethyl-3-methoxycyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. These interactions may involve enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Uniqueness: 2,2-Diethyl-3-methoxycyclobutan-1-one is unique due to its specific structural features, including the presence of two ethyl groups and a methoxy group on the cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,2-diethyl-3-methoxycyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-9(5-2)7(10)6-8(9)11-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVKBFLJQRIBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(CC1=O)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287205
Record name Cyclobutanone, 2,2-diethyl-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-64-5
Record name Cyclobutanone, 2,2-diethyl-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanone, 2,2-diethyl-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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